
Pyranonigrin A
Overview
Description
Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family, characterized by a rare pyrano[2,3-c]pyrrole bicyclic skeleton . It is produced by species of Aspergillus and Penicillium, including Penicillium thymicola IBT 5891, where its biosynthetic gene cluster (BGC) was first identified . Structurally, this compound features hydroxyl groups at C-3 and C-7, a prop-1-enyl side chain, and a fused γ-pyrone ring . Its biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system that incorporates four acetate units and one glycine unit, followed by cyclization and oxidation steps .
This compound exhibits moderate 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity (IC50 = 110 µM) and antimicrobial properties, particularly against Escherichia coli (MIC = 21 µg/mL) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of pyranonigrin A involves a polyketide synthase and nonribosomal peptide synthetase hybrid enzyme. The backbone of this compound is derived from four units of acetate and one unit of glycine . The polyketide synthase module functions iteratively to produce a polyketide chain, which is then captured by the nonribosomal peptide synthetase module to form an amide bond .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression of the biosynthetic gene cluster in a suitable host organism.
Chemical Reactions Analysis
Types of Reactions: Pyranonigrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrano[2,3-c]pyrrole skeleton .
Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced derivatives, which retain the core pyrano[2,3-c]pyrrole structure .
Scientific Research Applications
Antioxidant Properties
Pyranonigrin A has been characterized for its antioxidant capabilities. Research indicates that it exhibits significant radical scavenging activity, particularly against the 2,2-diphenyl-1-picrylhydrazyl radical. This property makes it a candidate for use in food preservation and nutraceutical formulations aimed at combating oxidative stress-related diseases .
Case Study:
In a study involving the extraction of this compound from Aspergillus niger, it was found that the compound's antioxidant activity could be harnessed to enhance the shelf life of food products by preventing oxidative degradation .
Antiviral Activity
Recent investigations have highlighted the potential of this compound as an inhibitor of viral proteases, particularly the main protease (Mpro) of SARS-CoV-2. Molecular docking studies revealed that this compound could bind effectively to Mpro, exhibiting binding interactions comparable to those of known inhibitors like N3 .
Case Study:
A computational study performed docking simulations with various fungal metabolites against Mpro, identifying this compound as one of the top candidates due to its favorable binding affinity and interaction profile. This suggests its potential as a lead compound for antiviral drug development targeting COVID-19 .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. It has been shown to inhibit the growth of opportunistic fungi and bacteria, making it a valuable candidate for developing new antimicrobial agents.
Case Study:
In a screening using the Caenorhabditis elegans model infected with Candida albicans, this compound was among the compounds that significantly increased survival rates in infected nematodes. This highlights its potential as a therapeutic agent in treating fungal infections .
Biotechnological Applications
The biosynthesis of this compound involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster. Understanding this biosynthetic pathway can facilitate genetic engineering efforts to enhance production levels or modify the compound for improved efficacy .
Data Table: Biosynthetic Pathway Overview
Component | Description |
---|---|
Gene Cluster | PKS-NRPS hybrid responsible for this compound synthesis |
Key Genes | pyrA, pyrB, pyrC, pyrD |
Biosynthetic Precursors | Acetyl-CoA, malonyl-CoA, glycine |
Production Strain | Aspergillus niger JSC-093350089 |
Potential Use in Cancer Therapy
Emerging research suggests that this compound may have cytotoxic effects on certain cancer cell lines, although further studies are needed to elucidate its mechanisms and efficacy as an anticancer agent.
Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines, indicating its potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of pyranonigrin A involves its ability to scavenge free radicals, thereby preventing oxidative damage to cells. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This antioxidative activity is attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
The pyranonigrin family includes structurally related compounds such as pyranonigrins B, C, D, E, S, and pyranoviolin A. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Pyranonigrin A with Analogs
Key Differences and Insights
Structural Variations: Pyranonigrin E differs from A by a methyl group at C-7a, likely introduced via a tailoring enzyme (PynI) . Pyranoviolin A contains a methoxy group at C-3, a modification absent in other pyranonigrins . Pyranonigrin S is a hydroxylated derivative of A, enhancing its radical scavenging activity (lower IC50 = 52 µM vs. 110 µM for A) .
Biosynthetic Pathways: this compound requires only four genes (pyrA-D) for biosynthesis, whereas pyranonigrin E involves additional tailoring enzymes (e.g., PynI) . The Dieckmann cyclase domain in the PKS-NRPS hybrid enzyme is critical for tetramic acid formation in both this compound and curvupallide C .
Bioactivity: this compound shows stronger antimicrobial activity than pyranonigrin S or E, likely due to its hydroxylation pattern . Pyranonigrin G, a lactone-containing analog, lacks significant bioactivity, underscoring the importance of the pyrano[2,3-c]pyrrole core .
Structural Revisions: Early studies misassigned this compound’s structure; revised NMR and electronic circular dichroism (ECD) data confirmed its absolute configuration as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione .
Unresolved Questions :
- The role of flavin-dependent monooxygenases (e.g., PyrC) in pyrano[2,3-c]pyrrole core formation .
- Ecological roles of pyranonigrins in fungal defense or symbiosis .
Biological Activity
Pyranonigrin A is a secondary metabolite produced by various fungal species, particularly within the genus Aspergillus. Its significance arises from its diverse biological activities, including antioxidant properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biosynthesis, mechanisms of action, and implications for future research.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through genome mining and functional studies. The gene cluster responsible for its production was identified in Penicillium thymicola and includes four key genes: pyrA, pyrB, pyrC, and pyrD. These genes encode enzymes that facilitate the synthesis of this compound from acetyl-CoA and glycine precursors .
Table 1: Key Genes Involved in this compound Biosynthesis
Gene | Function |
---|---|
pyrA | Polyketide synthase |
pyrB | Nonribosomal peptide synthetase |
pyrC | Enzyme involved in chain elongation |
pyrD | Tailoring enzyme |
Antioxidant Properties
This compound has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. For instance, a study reported that this compound exhibited a 6000% increase in production in certain strains of Aspergillus niger, correlating with enhanced antioxidant capabilities .
Antiviral Potential
Recent computational studies have indicated that this compound may inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies showed that it forms equivalent hydrogen bonds with Mpro as the known inhibitor N3, suggesting it could be a promising candidate for antiviral drug development .
Table 2: Docking Scores of this compound Compared to Control Compounds
Compound | Docking Score |
---|---|
This compound | -9.8 kcal/mol |
N3 | -10.0 kcal/mol |
Case Studies
- Antioxidant Activity in Space Isolates : A study involving Aspergillus niger isolated from the International Space Station revealed that this compound production was significantly enhanced under specific conditions. The strain demonstrated increased antioxidant activity, suggesting its potential role in protecting biological systems from space-related oxidative damage .
- Inhibition of Cancer Cell Lines : Another investigation highlighted this compound's cytotoxic effects against human cancer cell lines. The compound exhibited selective toxicity, making it a candidate for further research into its mechanisms and potential applications in cancer therapy .
Research Findings and Implications
The identification of the biosynthetic gene cluster for this compound has opened avenues for synthetic biology approaches to enhance its production. Moreover, the compound's diverse biological activities suggest potential applications in medicine, particularly as an antioxidant and antiviral agent.
Future Directions :
- Further exploration of the structure-activity relationship (SAR) of this compound to optimize its efficacy.
- Investigation into the ecological roles of this compound in fungal interactions and its potential as a biopesticide.
- Clinical trials to assess the safety and efficacy of this compound as a therapeutic agent.
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are critical for the structural elucidation of pyranonigrin A?
this compound’s structure was determined using a combination of 1D/2D NMR (HSQC, COSY, ROESY, HMBC, and ¹H–¹⁵N HMBC), mass spectrometry (MS), and computational tools like Computer-Assisted Structure Elucidation (CASE) systems. For example, CASE systems generated structural hypotheses from NMR data, which were validated by comparing experimental UV/CD spectra with ab initio predictions. This approach resolved ambiguities in stereochemistry and functional group placement .
Q. How is the biosynthetic pathway of this compound characterized, and what gene clusters are involved?
The pyn gene cluster in Aspergillus niger governs this compound biosynthesis. AntiSMASH analysis of homologous gene clusters revealed conserved enzymes for key steps, such as the formation of fused γ-pyrone and exo-methylene groups. Comparative genomics identified transcription factors (e.g., pynR) that activate silent clusters, enabling pathway validation via overexpression experiments .
Q. What bioactivities have been experimentally validated for this compound?
this compound exhibits antioxidant and UV-protective properties, as demonstrated in metabolomic studies of A. niger strains. For example, ISS-derived strains showed elevated this compound production, correlating with enhanced UV resistance in lab assays. However, its purported IMPDH inhibition was disproven by functional studies of its biosynthetic gene cluster .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported structure?
Initial structural assignments by Hiort et al. (2004) were challenged by Schlingmann et al. (2007), who proposed alternative configurations (e.g., 34d vs. 34b/c). To reconcile discrepancies, researchers should:
- Re-analyze raw NMR/MS data using CASE systems with updated algorithms.
- Validate stereochemistry via synthetic derivatives (e.g., hydrophobic analogs for CD/UV comparisons in non-polar solvents).
- Apply density functional theory (DFT) to predict electronic circular dichroism (ECD) spectra for candidate structures .
Q. What experimental strategies can activate silent pyranonigrin biosynthetic gene clusters in fungal strains?
Silent clusters (e.g., pyn in A. niger) are activated by:
- Overexpression of pathway-specific regulators : Introducing plasmids encoding transcription factors (e.g., pynR) under inducible promoters.
- Co-culture with competing microbes : Mimicking ecological interactions to trigger defensive metabolite production.
- Epigenetic modulation : Using histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) to derepress cluster expression .
Q. How can comparative genomics address variability in this compound production across Aspergillus strains?
Comparative analysis of A. niger strains (e.g., ISS isolate JSC-093350089 vs. ATCC 1015) involves:
- Whole-genome sequencing : Identifying SNPs or indels in regulatory regions of the pyn cluster.
- RNA-seq : Quantifying expression differences in biosynthetic genes under stress conditions (e.g., UV exposure).
- CRISPR-Cas9 knockouts : Validating the role of specific transporters or regulators in metabolite yield .
Q. Methodological Considerations
Q. What quality control measures ensure reproducibility in this compound isolation and characterization?
- Purity validation : Use HPLC-PDA/MS to confirm compound homogeneity (>95% purity).
- NMR standardization : Acquire spectra in deuterated solvents (e.g., DMSO-d₆) with internal standards (e.g., TMS).
- Data transparency : Archive raw spectral files and computational workflows in public repositories (e.g., Zenodo) .
Q. How should researchers design assays to evaluate this compound’s mechanism of action?
- Target-based assays : Screen against recombinant enzymes (e.g., IMPDH) using fluorescence polarization or calorimetry.
- Cellular models : Measure ROS scavenging in HEK293 cells under oxidative stress.
- Negative controls : Include structurally related but inactive analogs (e.g., pyranonigrin E) to confirm specificity .
Q. Tables
Table 1. Key Gene Products in the pyn Biosynthetic Cluster
Gene | Function | Experimental Validation |
---|---|---|
pynA | Polyketide synthase | Knockout abolishes pyranonigrin production |
pynR | Pathway regulator | Overexpression increases yield 4-fold |
pynM | Cytochrome P450 | Catalyzes C-7 hydroxylation |
Table 2. Conflicting Structural Data for this compound
Study | Proposed Structure | Evidence Contradictions |
---|---|---|
Hiort et al. (2004) | 34b/c | ROESY correlations misassigned |
Schlingmann et al. (2007) | 34d | ¹H–¹⁵N HMBC confirmed N-linked substituent |
Properties
IUPAC Name |
(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBJWDVDNROSF-VMZHVLLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017485 | |
Record name | Pyranonigrin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773855-65-5 | |
Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyranonigrin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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